

GPR84: A Technical Guide to Endogenous Ligands, Signaling, and the Biased Agonist OX04528

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Compound of Interest

Compound Name: OX04528
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Abstract

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily expressed in immune cells, playing a significant role in inflammatory and metabolic diseases. This technical guide provides an in-depth overview of GPR84, its endogenous ligands, the associated signaling pathways, and the pharmacological profile of the novel biased agonist **OX04528**. Detailed experimental protocols for key assays are provided, alongside a quantitative comparison of ligand potencies and visual representations of signaling cascades and experimental workflows to facilitate further research and drug development in this area.

Introduction to GPR84

GPR84 is a class A G protein-coupled receptor (GPCR) that is highly expressed in cells of the innate immune system, including neutrophils, monocytes, macrophages, and microglia.[1] Its expression is significantly upregulated in response to inflammatory stimuli, suggesting a role in amplifying immune responses.[2] The receptor is activated by medium-chain fatty acids (MCFAs), linking lipid metabolism to immune regulation.[1] Due to its pro-inflammatory functions, GPR84 has garnered interest as a potential drug target for a variety of inflammatory, fibrotic, and metabolic conditions.[3][4]

GPR84 Endogenous and Synthetic Ligands

The primary endogenous ligands for GPR84 are medium-chain fatty acids (MCFAs), typically with carbon chain lengths of 9 to 14.^[1] Hydroxylated forms of these fatty acids have also been shown to activate the receptor.^[5] In addition to these endogenous ligands, several synthetic agonists have been developed to probe the function of GPR84.

Quantitative Data: Ligand Potencies at GPR84

The following tables summarize the potency (EC₅₀/IC₅₀) of various endogenous and synthetic ligands for GPR84 across different functional assays.

Table 1: Potency of Endogenous Medium-Chain Fatty Acids and Derivatives

Ligand	Assay Type	Cell Line	Potency (EC50/IC50)	Reference
Capric Acid (C10)	Calcium Mobilization	GPR84-HEK293	4.4 μ M	[6]
Capric Acid (C10)	cAMP Inhibition	ciGPR84-HEK293T	97.9 μ M	[7]
Undecanoic Acid (C11)	cAMP Inhibition	ciGPR84-HEK293T	1490 μ M	[7]
Lauric Acid (C12)	Calcium Mobilization	GPR84-HEK293	27.4 μ M	[6]
Lauric Acid (C12)	cAMP Inhibition	ciGPR84-HEK293T	301 μ M	[7]
2-hydroxy lauric acid	[³⁵ S]GTPyS Binding	Sf9	9.9 μ M	[5][8]
3-hydroxy lauric acid	[³⁵ S]GTPyS Binding	Sf9	13 μ M	[5][8]
2-hydroxy capric acid	[³⁵ S]GTPyS Binding	Sf9	31 μ M	[5][8]
3-hydroxy capric acid	[³⁵ S]GTPyS Binding	Sf9	230 μ M	[5][8]

Table 2: Potency of Synthetic GPR84 Agonists

Ligand	Assay Type	Cell Line	Potency (EC50)	Reference
OX04528	cAMP Inhibition	CHO-hGPR84	0.00598 nM	[9]
6-OAU	[³⁵ S]GTPγS Binding	Sf9	512 nM	[5]
6-OAU	Phosphoinositide Assay	HEK293	105 nM	[5]
6-OAU	Chemotaxis (Human PMNs)	Primary	318 nM	[8]
ZQ-16	Calcium Mobilization	HEK293-GPR84/Gα16	213 nM	[9]
DL-175	Chemotaxis & Phagocytosis	U937	-	[10]
Embelin	[³⁵ S]GTPγS Binding	Flp-In T-REx 293	~200 nM	[11]

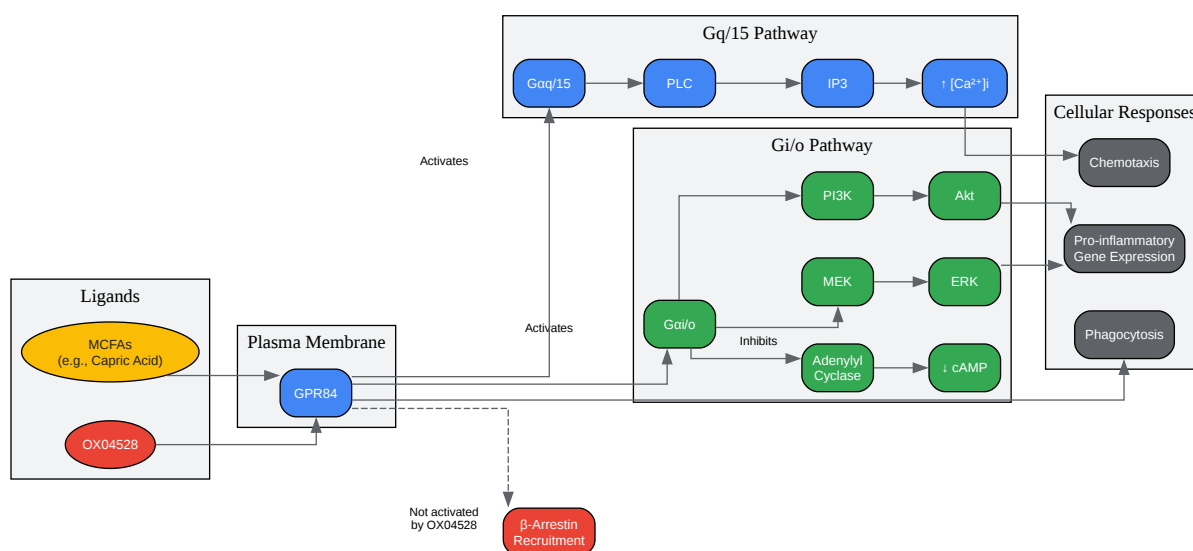
OX04528: A Potent and Biased GPR84 Agonist

OX04528 is a recently developed, highly potent and selective GPR84 agonist.[9] A key characteristic of **OX04528** is its biased agonism. It potently activates the G-protein signaling pathway, as evidenced by its picomolar EC50 value in cAMP inhibition assays.[9] However, it does not induce β-arrestin recruitment, even at high concentrations.[12] This G-protein bias makes **OX04528** a valuable tool for dissecting the distinct downstream consequences of G-protein activation versus β-arrestin signaling in GPR84 function. It also holds therapeutic potential by selectively activating pathways that may be beneficial while avoiding those that could lead to adverse effects.

GPR84 Signaling Pathways

Activation of GPR84 initiates a cascade of intracellular events. The receptor primarily couples to the pertussis toxin-sensitive Gαi/o pathway.[2][5] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] Downstream of

Gai/o activation, GPR84 can stimulate the PI3K/Akt and MAPK/ERK signaling pathways.[8]
There is also evidence that GPR84 can couple to Gα15, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[1]



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GPR84 Signaling Pathways

Experimental Protocols

Detailed methodologies for key assays used to characterize GPR84 ligands are provided below.

[³⁵S]GTPyS Binding Assay

This assay measures the activation of Gai/o proteins following agonist binding to GPR84.

- Materials:
 - Membranes from cells expressing GPR84 (e.g., CHO-hGPR84 or Sf9 cells).
 - Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
 - [³⁵S]GTPyS (specific activity ~1250 Ci/mmol).
 - GDP.
 - Test compounds (agonists/antagonists).
 - Scintillation proximity assay (SPA) beads or filter plates (e.g., GF/C).
 - Scintillation counter or LEADseeker imaging system.
- Procedure:
 - Prepare cell membranes expressing GPR84.
 - In a 96- or 384-well plate, add cell membranes (5-20 µg protein/well), GDP (1-10 µM), and varying concentrations of the test compound in assay buffer.
 - Initiate the reaction by adding [³⁵S]GTPyS to a final concentration of 0.1-0.5 nM.
 - Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
 - For filtration assay: Terminate the reaction by rapid filtration through GF/C filter plates, followed by washing with ice-cold wash buffer.
 - For SPA: Add SPA beads and incubate for another 30 minutes to allow for proximity-based signal generation.
 - Quantify the amount of bound [³⁵S]GTPyS using a scintillation counter.

- Generate dose-response curves to determine EC50 values for agonists.

cAMP Inhibition Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of G α i/o activation.

- Materials:
 - Whole cells expressing GPR84 (e.g., CHO-hGPR84).
 - Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
 - Forskolin.
 - Test compounds.
 - cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).
- Procedure:
 - Culture CHO-hGPR84 cells in 96- or 384-well plates.
 - Replace the culture medium with stimulation buffer and incubate for 30 minutes.
 - Add varying concentrations of the test compound.
 - Stimulate the cells with forskolin (1-10 μ M) to induce cAMP production.
 - Incubate for 30 minutes at room temperature.
 - Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.
 - Calculate the percent inhibition of forskolin-stimulated cAMP production and determine IC50 values.

Calcium Mobilization Assay

This assay is used to detect GPR84 activation, potentially through Gαq/15 coupling, by measuring changes in intracellular calcium.

- Materials:
 - HEK293 cells co-expressing GPR84 and a promiscuous G-protein like Gα16.
 - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Assay Buffer: HBSS with 20 mM HEPES.
 - Test compounds.
 - Fluorescence plate reader with automated injection (e.g., FLIPR).
- Procedure:
 - Plate the cells in black-walled, clear-bottom 96- or 384-well plates.
 - Load the cells with Fluo-4 AM dye for 30-60 minutes at 37°C.
 - Wash the cells with assay buffer to remove excess dye.
 - Place the plate in the fluorescence reader and record a stable baseline fluorescence.
 - Inject varying concentrations of the test compound and continue to monitor fluorescence over time.
 - The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
 - Determine EC50 values from the dose-response curves.

β-Arrestin Recruitment Assay

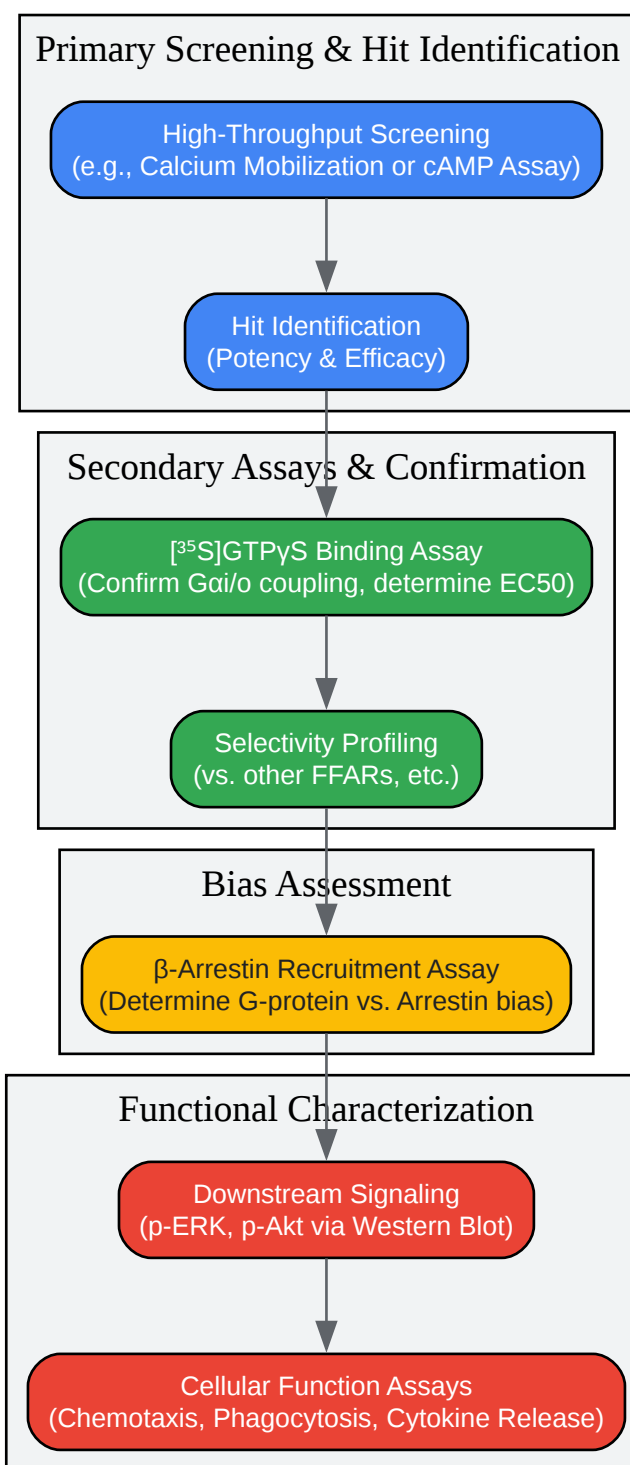
This assay determines if a ligand promotes the interaction between GPR84 and β-arrestin, a key event in receptor desensitization and internalization.

- Materials:

- Engineered cell line co-expressing GPR84 fused to a reporter fragment and β -arrestin fused to the complementary fragment (e.g., DiscoverX PathHunter cells).
- Cell culture medium.
- Test compounds.
- Detection reagents for the specific reporter system (e.g., chemiluminescent substrate).
- Procedure:
 - Plate the engineered cells in a white, opaque 96- or 384-well plate.
 - Incubate the cells overnight.
 - Add varying concentrations of the test compound.
 - Incubate for 60-90 minutes at 37°C.
 - Add the detection reagents according to the manufacturer's protocol.
 - Measure the signal (e.g., luminescence) using a plate reader.
 - An increase in signal indicates β -arrestin recruitment. Determine EC50 values from dose-response curves.

Experimental and Logical Workflows

The characterization of a novel GPR84 ligand like **OX04528** typically follows a structured workflow, from initial identification to detailed pharmacological profiling.



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